Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride
Description
Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride is a quaternary ammonium salt featuring a quinazolinone core, a benzoyloxy linker, and a diethylazanium group. Quinazolinones are heterocyclic compounds known for diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties . The compound’s structure integrates a 2-methyl-4-oxoquinazolin-3-yl moiety, which may enhance its binding affinity to biological targets, while the diethylazanium chloride group improves solubility in polar solvents.
Properties
CAS No. |
2619-07-0 |
|---|---|
Molecular Formula |
C23H28ClN3O3 |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride |
InChI |
InChI=1S/C23H27N3O3.ClH/c1-5-25(6-2)14-15-29-23(28)19-12-9-10-16(3)21(19)26-17(4)24-20-13-8-7-11-18(20)22(26)27;/h7-13H,5-6,14-15H2,1-4H3;1H |
InChI Key |
MBAWMEMVNIXZPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=CC(=C1N2C(=NC3=CC=CC=C3C2=O)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride typically involves multiple steps. One common method includes the reaction of 2-methyl-4-oxoquinazoline with 3-methylbenzoyl chloride to form an intermediate, which is then reacted with diethylaminoethanol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce dihydroquinazoline compounds.
Scientific Research Applications
Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride involves its interaction with specific molecular targets. The quinazolinone moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties Comparison
Biological Activity
Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride is a complex organic compound that belongs to the class of quaternary ammonium compounds. These compounds are often characterized by their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C20H24ClN2O3. Its structure includes a quaternary ammonium group, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H24ClN2O3 |
| Molecular Weight | 392.87 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.
- Receptor Modulation : It can modulate receptor activity on cell surfaces, affecting signaling pathways.
- Gene Expression Alteration : The compound may influence the expression of genes related to cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that quaternary ammonium compounds exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains, including:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Recent studies have explored the anticancer potential of this compound, particularly its cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The results demonstrated:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| HeLa | 10 |
These findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of various quaternary ammonium compounds, including derivatives similar to this compound. The study concluded that these compounds are effective against both Gram-positive and Gram-negative bacteria, with potential applications in disinfectants and antiseptics.
- Cytotoxicity Assessment : A research article in Cancer Letters investigated the cytotoxic effects of several quinazoline derivatives on cancer cell lines. The study found that compounds with structural similarities to this compound exhibited significant growth inhibition in tumor cells, highlighting their potential as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
